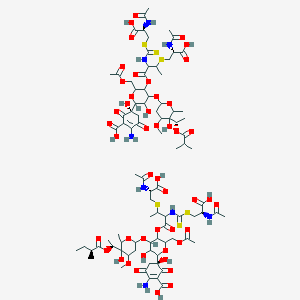
3-Isopropylpyrazole-4-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to 3-isopropylpyrazole-4-carboxylic acid, typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds through cyclization reactions. For instance, research by Yıldırım et al. (2005) explored the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and acid chloride with 2,3-diaminopyridine, revealing insights into the synthetic routes and mechanisms that could be relevant for the synthesis of 3-isopropylpyrazole-4-carboxylic acid derivatives (Yıldırım, Kandemirli, & Demir, 2005).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including 3-isopropylpyrazole-4-carboxylic acid, can be analyzed using spectroscopic methods such as NMR and IR spectroscopy. For example, Duan Yuan-fu (2011) conducted research on the synthesis of 1-methyl-pyrazole-3-carboxylic acid, where the structure of the target compound was confirmed by IR spectrum and liquid chromatography, highlighting the techniques used for structural analysis of similar compounds (Duan Yuan-fu, 2011).
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, including functionalization, substitution, and coordination with metals. Cheng et al. (2017) described the synthesis and structural diversity of d10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, demonstrating the reactivity and coordination properties of pyrazole carboxylic acids (Cheng et al., 2017).
Aplicaciones Científicas De Investigación
- Organic Synthesis : Carboxylic acids are versatile organic compounds used in the synthesis of small molecules, macromolecules, synthetic or natural polymers . Pyrazoles also have a rich reactivity linked to their structure, making them useful in synthetic organic chemistry .
- Nanotechnology : Carboxylic acids can be used for the surface modification of metallic nanoparticles and nanostructures such as carbon nanotubes and graphene .
- Polymers : In the area of polymers, carboxylic acids have applications as monomers, additives, catalysts, etc .
- Pharmaceuticals : Carboxylic acids are used in the synthesis of a wide range of pharmaceutical compounds . Pyrazoles are also used in the synthesis of various drugs due to their pharmacological properties .
- Agriculture : Some carboxylic acids are used in agriculture, for example as a component of certain types of fertilizers .
- Food Industry : Certain carboxylic acids, such as citric acid and lactic acid, are used in the food industry .
- Medical Field : Carboxylic acids are used in the medical field for various purposes, including the production of certain types of medical equipment and supplies .
- Pharmacy : Carboxylic acids are used in the pharmacy field, for example, in the production of certain types of medications .
- Chemical Industry : Carboxylic acids are used in the chemical industry, for example, in the production of certain types of chemicals .
Safety And Hazards
The compound has several hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation . The precautionary statements include P261 - Avoid breathing dust/fume/gas/mist/vapours/spray, P264 - Wash skin thoroughly after handling, P270 - Do not eat, drink or smoke when using this product, P301 + P312 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, P302 + P352 - IF ON SKIN: Wash with plenty of soap and water, P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Propiedades
IUPAC Name |
5-propan-2-yl-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4(2)6-5(7(10)11)3-8-9-6/h3-4H,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNONMWOFAXQHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363626 | |
| Record name | 3-Isopropylpyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropylpyrazole-4-carboxylic acid | |
CAS RN |
870704-28-2 | |
| Record name | 3-Isopropylpyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Isopropylpyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate](/img/structure/B20066.png)


![trimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane](/img/structure/B20074.png)
![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B20077.png)


![2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B20090.png)


